Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)7-11(13)10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLUTSXIATCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC2CC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Amides, esters with different alkyl groups.
Scientific Research Applications
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic moiety that interacts with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other β-keto esters with diverse substituents, including aromatic, halogenated, and bicyclic groups. Key differences lie in steric bulk, electronic effects, and synthetic accessibility.
Table 1: Structural Comparison of Selected β-Keto Esters
Electronic and Steric Effects
- Electron-Withdrawing Groups: Halogens (e.g., F, Cl) increase ketone electrophilicity, enhancing reactivity in nucleophilic additions. For example, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate exhibits stronger electron withdrawal than the bicyclic compound .
Biological Activity
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.26 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with bicyclic structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanisms underlying these activities typically involve:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells through ROS generation .
- DNA Interaction : Certain bicyclic compounds can interact with DNA, potentially leading to genotoxic effects or modulation of gene expression .
Biological Activity Overview
A summary of the biological activities reported for this compound is presented in the following table:
Case Studies
- Antimicrobial Effects : A study utilizing bacterial lux-biosensors demonstrated that related bicyclic compounds could induce a significant SOS response in Escherichia coli, indicating genotoxic effects without direct alkylation of DNA . This suggests that this compound may exhibit similar properties.
- Cytotoxicity in Cancer Cells : Research into structurally similar compounds has shown promising results in inducing apoptosis in various cancer cell lines through ROS-mediated pathways . These findings indicate potential applications for this compound in cancer therapy.
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via Claisen condensation between bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives and ethyl acetoacetate. Optimization involves adjusting reaction parameters (e.g., temperature, catalyst loading). For example, using anhydrous conditions with a Lewis acid catalyst (e.g., BF₃·Et₂O) can enhance esterification efficiency. Post-synthesis purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Characterization should include -NMR and IR spectroscopy to confirm the ester carbonyl (1700–1750 cm) and bicyclic moiety .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- Spectroscopy : - and -NMR to resolve the bicyclic structure and ester group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
- Chromatography : HPLC with UV detection (λ ~250 nm) to assess purity (>95% recommended for biological assays).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and stability .
Advanced Research Questions
Q. How do substituents on the bicycloheptene moiety influence the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : The electron-deficient bicycloheptene acts as a dienophile. Substituents like nitro groups (e.g., 3-(3-nitrophenyl) derivatives) increase electrophilicity, accelerating reactions with electron-rich dienes. Kinetic studies using -NMR to monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. toluene) can quantify substituent effects. Computational modeling (DFT) further elucidates frontier molecular orbital interactions .
Q. How can contradictory data in cycloaddition product distributions be resolved?
- Methodological Answer : Conflicting regioselectivity may arise from competing endo/exo pathways. Resolve this by:
- X-ray Crystallography : To unambiguously determine product stereochemistry (e.g., endo preference observed in bicyclo[2.2.1]heptene derivatives) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated dienes to distinguish transition states.
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may favor endo selectivity due to dipole stabilization .
Q. What computational strategies are effective for predicting the compound’s bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina) against protein targets (e.g., SARS-CoV-2 main protease) can predict binding affinities. Use the bicycloheptene scaffold’s 3D structure (from PubChem or crystallography data) to model interactions. Validate predictions with in vitro enzyme inhibition assays (IC measurements) .
Q. How do electron-withdrawing substituents on the phenyl ring affect hydrolysis kinetics of the ester group?
- Methodological Answer : Compare hydrolysis rates of derivatives (e.g., 4-fluoro, 4-cyano) under basic conditions (NaOH/EtOH). Monitor via HPLC or -NMR. Electron-withdrawing groups stabilize the transition state, accelerating hydrolysis. Hammett plots (σ values vs. ln(k)) quantify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
